KPI-10 free base KPI-10 free base WQ3810 is an orally active fluoroquinolone, with potent antibacterial activities.
Brand Name: Vulcanchem
CAS No.: 888032-58-4
VCID: VC0006898
InChI: InChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33)
SMILES: CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O
Molecular Formula: C₂₂H₂₂F₃N₅O₃
Molecular Weight: 461.4 g/mol

KPI-10 free base

CAS No.: 888032-58-4

Inhibitors

VCID: VC0006898

Molecular Formula: C₂₂H₂₂F₃N₅O₃

Molecular Weight: 461.4 g/mol

KPI-10 free base - 888032-58-4

CAS No. 888032-58-4
Product Name KPI-10 free base
Molecular Formula C₂₂H₂₂F₃N₅O₃
Molecular Weight 461.4 g/mol
IUPAC Name 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-8-methyl-4-oxo-7-[3-(propan-2-ylamino)azetidin-1-yl]quinoline-3-carboxylic acid
Standard InChI InChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33)
Standard InChIKey MJMVUQNNSOBCGF-UHFFFAOYSA-N
SMILES CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O
Canonical SMILES CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O
Description WQ3810 is an orally active fluoroquinolone, with potent antibacterial activities.
Synonyms 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-(isopropylamino)azetidin-1-yl)-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
WQ-3810
Reference [1]. Kazamori D, et al. In vitro activity of WQ-3810, a novel fluoroquinolone, against multidrug-resistant and fluoroquinolone-resistant pathogens. Int J Antimicrob Agents. 2014 Nov;44(5):443-9.
PubChem Compound 11676981
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator